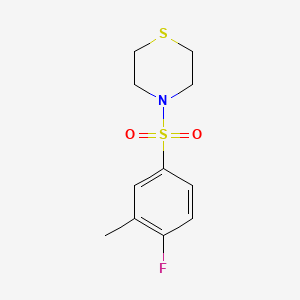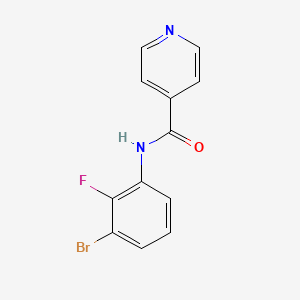
4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products include azides or nitriles.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiomorpholine derivatives with reduced sulfonyl groups.
Scientific Research Applications
4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzenesulfonyl chloride
- 4-Fluoro-3-cyanobenzenesulfonyl chloride
- 4-Bromo-2-fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
Uniqueness
4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine is unique due to the presence of both a thiomorpholine ring and a 4-fluoro-3-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FNO2S2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C11H14FNO2S2/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
UUTUTWOJIYQASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12242851.png)
![4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12242858.png)
![4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12242862.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B12242873.png)
![N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide](/img/structure/B12242880.png)
![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12242887.png)
![1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12242890.png)
![5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12242892.png)

![N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12242899.png)
![3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea](/img/structure/B12242903.png)
![2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine](/img/structure/B12242908.png)
![5-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12242914.png)

